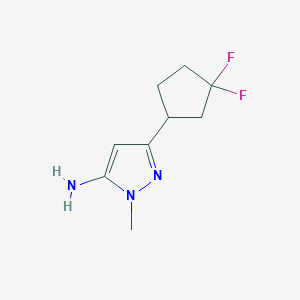

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine

Description

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a cyclopentyl group substituted with two fluorine atoms at the 3,3-positions and a methyl group at the 1-position of the pyrazole ring. Pyrazole amines are widely explored in medicinal chemistry due to their versatility as building blocks for kinase inhibitors, anti-inflammatory agents, and CNS-targeting compounds .

Properties

Molecular Formula |

C9H13F2N3 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-(3,3-difluorocyclopentyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C9H13F2N3/c1-14-8(12)4-7(13-14)6-2-3-9(10,11)5-6/h4,6H,2-3,5,12H2,1H3 |

InChI Key |

MHFFEIXGHSPHTK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2CCC(C2)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-difluorocyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methylhydrazine under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of reduced pyrazole derivatives

Substitution: Formation of substituted pyrazole derivatives with various functional groups

Scientific Research Applications

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and molecular properties of 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine with analogs from the evidence:

*Calculated using ChemDraw.

Key Observations:

- Fluorination Impact: Fluorinated substituents (e.g., difluorocyclopentyl, trifluoromethylphenyl) enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

- Cyclopentyl vs. Aryl Groups : The cyclopentyl group in the target compound may reduce aromatic π-π stacking interactions but improve solubility compared to bulky aryl substituents (e.g., tert-butyl) .

- Positional Effects : Substitution at the pyrazole 3-position (e.g., trifluoromethyl in ) often modulates target binding affinity, while N-substituents (e.g., 4-methoxybenzyl in ) influence pharmacokinetics.

Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Amines

*Predicted using SwissADME.

Discussion

The difluorocyclopentyl group in the target compound likely confers distinct advantages over aryl-substituted analogs:

- Enhanced Solubility : Aliphatic fluorination may reduce crystallinity compared to aromatic systems, improving bioavailability.

- Metabolic Stability : Cyclopentyl groups resist oxidative metabolism better than tert-butyl or benzyl groups .

- Synthetic Challenges : Introducing a difluorocyclopentyl moiety requires specialized fluorination techniques (e.g., DAST or deoxofluor reagents), unlike straightforward aryl substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.